
Roflumilast-d4
Overview
Description
Roflumilast-d4 is a deuterated form of roflumilast, which is a selective phosphodiesterase-4 inhibitor. This compound is primarily used as an internal standard for the quantification of roflumilast in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound provide a stable isotopic label, making it useful in pharmacokinetic and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Roflumilast-d4 is synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane through a series of reactions including O-alkylation, oxidation, and N-acylation . The key steps involve:
O-Alkylation: This step involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane in the presence of a base such as sodium hydroxide.
Oxidation: The intermediate product is then oxidized to form the corresponding carboxylic acid.
N-Acylation: Finally, the carboxylic acid is reacted with 3,5-dichloropyridine-4-amine to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of sodium hydroxide as a base in the N-acylation step is preferred due to its economic advantage and ease of handling compared to other bases like sodium hydride or potassium tert-butoxide .
Chemical Reactions Analysis
Types of Reactions: Roflumilast-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of intermediates to carboxylic acids.
Substitution: N-acylation reaction with 3,5-dichloropyridine-4-amine.
Common Reagents and Conditions:
Bases: Sodium hydroxide, sodium hydride, potassium tert-butoxide.
Solvents: N,N-dimethylformamide (DMF), ethanol, acetone.
Major Products: The major product formed from these reactions is this compound itself, which is used as an internal standard in analytical methods .
Scientific Research Applications
Pharmacokinetic Studies
Roflumilast-d4 serves as an internal standard for the quantification of roflumilast in biological samples. Its use in pharmacokinetic studies allows researchers to accurately assess the metabolism and distribution of roflumilast within the body. This is crucial for understanding the drug's efficacy and safety profiles.
Key Findings:
- This compound is employed in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods to ensure precise quantification.
- Studies indicate that roflumilast exhibits a complex pharmacokinetic profile, with its active metabolite, roflumilast N-oxide, contributing significantly to its therapeutic effects .
Analytical Chemistry
In analytical chemistry, this compound is essential for ensuring the accuracy of measurements related to roflumilast levels in various matrices. This is particularly important in clinical trials and studies assessing drug interactions or side effects.
Applications:
- Used as an internal standard in assays to quantify roflumilast concentrations in plasma and other biological fluids.
- Facilitates the development of reliable analytical methods that can be used across different laboratories.
Medical Research
This compound is being investigated for its potential therapeutic effects beyond COPD, including its role in cognitive enhancement and inflammatory conditions.
Chronic Obstructive Pulmonary Disease (COPD):
- Roflumilast has demonstrated efficacy in improving lung function and reducing exacerbation frequency in COPD patients. The inhibition of phosphodiesterase-4 leads to decreased inflammation by limiting neutrophil recruitment .
- Animal studies have shown that roflumilast can prevent pulmonary inflammatory cell infiltration and emphysema induced by cigarette smoke exposure .
Cognitive Enhancement:
- Recent studies suggest that roflumilast may enhance episodic memory, particularly in individuals with mild cognitive impairment or Alzheimer's disease. This effect is attributed to the modulation of neuronal communication through phosphodiesterase inhibition .
Data Table: Applications of this compound
Case Studies
-
COPD Treatment Efficacy :
A randomized controlled trial involving over 9,000 patients demonstrated that treatment with roflumilast significantly improved forced expiratory volume (FEV1) and reduced exacerbation rates compared to placebo . -
Cognitive Function :
A proof-of-concept phase II study indicated that roflumilast could enhance episodic memory performance in elderly participants with mild cognitive impairment, suggesting a novel application for this PDE4 inhibitor .
Mechanism of Action
Roflumilast-d4, like roflumilast, inhibits phosphodiesterase-4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases intracellular cAMP levels, leading to anti-inflammatory effects. This mechanism involves the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha and interleukins .
Comparison with Similar Compounds
Roflumilast: The non-deuterated form, used for the treatment of chronic obstructive pulmonary disease and other inflammatory conditions.
Roflumilast N-oxide: The active metabolite of roflumilast, which also inhibits phosphodiesterase-4.
Uniqueness: Roflumilast-d4 is unique due to its deuterium labeling, which provides stability and allows for precise quantification in analytical methods. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate measurement of roflumilast is crucial .
Biological Activity
Roflumilast-d4 is a deuterated form of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor primarily used for the treatment of chronic obstructive pulmonary disease (COPD). This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, clinical efficacy, and potential therapeutic applications.
Roflumilast and its active metabolite, Roflumilast N-oxide, exhibit high potency and selectivity for PDE4 inhibition. This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which is crucial for modulating inflammatory responses. The elevation of cAMP activates protein kinase A (PKA), resulting in various downstream effects, including:
- Inhibition of inflammatory cell recruitment : Roflumilast reduces the accumulation of neutrophils and eosinophils in the lungs, which are key contributors to COPD exacerbations .
- Reduction in pro-inflammatory cytokines : The compound decreases the release of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8), thereby mitigating inflammation .
- Improvement in lung function : Clinical studies have shown that Roflumilast improves forced expiratory volume (FEV1) and reduces the frequency of exacerbations in COPD patients .
Clinical Efficacy
A pivotal study known as the REACT trial evaluated the efficacy of Roflumilast in patients with severe COPD who were already receiving inhaled corticosteroids and long-acting beta-agonists. The study found that:
- Exacerbation Reduction : Roflumilast treatment resulted in a 13.2% reduction in moderate-to-severe exacerbations compared to placebo (rate ratio 0.868; p=0.0529) over one year .
- Quality of Life Improvement : Patients reported enhanced quality of life metrics alongside reduced hospital admissions due to exacerbations .
Table 1: Summary of Clinical Trials Involving Roflumilast
Safety Profile
While Roflumilast is generally well-tolerated, adverse events have been reported more frequently than with placebo. The most common side effects include gastrointestinal disturbances and weight loss. Notably, serious adverse events such as pneumonia were also observed, necessitating careful monitoring during treatment .
Q & A
Basic Research Questions
Q. How is Roflumilast-d4 synthesized and characterized for use in research?
this compound is synthesized by incorporating deuterium atoms at specific molecular positions (e.g., methyl or aromatic groups) to maintain isotopic stability. Key steps include:
- Synthesis : Use of deuterated reagents (e.g., D₂O, deuterated acids) under controlled reaction conditions to ensure high isotopic purity.
- Characterization :
- Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation and structural integrity by comparing chemical shifts with non-deuterated Roflumilast .
- Mass Spectrometry (MS) : Quantify isotopic enrichment (e.g., ≥99% deuterium at labeled positions) via LC-MS or high-resolution MS .
- HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection .
Q. What is the role of this compound as an internal standard in analytical assays?
this compound is used as an internal standard in LC-MS-based pharmacokinetic or metabolic studies due to its near-identical chemical properties to non-deuterated Roflumilast. Methodological considerations include:
- Calibration Curves : Co-elute this compound with the analyte to correct for matrix effects and instrument variability.
- Validation : Ensure no isotopic interference (e.g., via MRM transitions) and confirm linearity across expected concentration ranges .
Advanced Research Questions
Q. How can researchers address discrepancies in PDE4 inhibition data between this compound and its parent compound?
Contradictions may arise from isotopic effects or assay variability. Mitigation strategies include:
- Isotopic Effect Analysis : Compare IC₅₀ values of this compound and Roflumilast across PDE4 isoforms (e.g., PDE4B vs. PDE4D) using fluorescence polarization or radiometric assays .
- Cross-Validation : Replicate findings with orthogonal methods (e.g., SPR for binding affinity, cell-based cAMP assays) .
- Data Normalization : Use this compound as an internal standard only in assays where deuterium does not alter enzyme interaction .
Q. What experimental design considerations are critical for in vivo studies using this compound?
Key factors include:
- Dosing Strategy : Account for potential differences in pharmacokinetics (e.g., clearance rates) due to deuterium’s kinetic isotope effect .
- Sample Preparation : Optimize extraction protocols (e.g., protein precipitation, SPE) to recover both deuterated and non-deuterated forms from biological matrices .
- Ethical Compliance : Adhere to institutional guidelines for deuterated compound use in animal/human studies, including isotope toxicity assessments .
Q. How can researchers validate the specificity of this compound in complex biological matrices?
- Selectivity Testing : Spike matrices (e.g., plasma, tissue homogenates) with structurally similar PDE4 inhibitors to confirm no cross-reactivity in LC-MS/MS assays .
- Stability Studies : Evaluate deuterium retention under storage conditions (e.g., freeze-thaw cycles, long-term -80°C storage) using isotopic ratio monitoring .
Q. Methodological Tables
Table 1: Analytical Techniques for this compound Characterization
Table 2: Common Pitfalls in this compound Studies
Properties
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDBXUUTURYVHR-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.